
双吡唑酮
描述
Bipyrazone is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is composed of two pyrazole rings that are connected by a carbon-carbon double bond. Bipyrazone has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
科学研究应用
小麦种植中的除草剂双吡唑酮已被确认为 4-羟基苯基丙酮酸双加氧酶 (HPPD) 抑制剂除草剂。研究表明其在控制小麦田中的阔叶杂草方面有效。中国的大棚和田间实验表明,双吡唑酮可以有效控制各种杂草种类,而不会伤害小麦品种。当与氟乐灵-甲酯混合使用时,它特别有效 (王等人,2020).
药理学和农用化学应用包括双吡唑酮在内的双吡唑衍生物在各种生物学和药理学方面显示出潜力。这些应用范围从抗癌、抗氧化、抗炎、抗菌、抗结核、抗疟疾和杀虫活性。研究表明,包括双吡唑的金属配合物在内的这些衍生物具有显着的生物活性 (阿巴斯等人,2021).
化学合成和计算研究对双吡唑酮及其相关化合物的化学合成研究提供了区域选择性合成和理论反应性指标的见解。这些研究对于理解双吡唑酮在制药等各个领域的化学性质和潜在应用至关重要 (赫德尔等人,2017).
缓蚀剂双吡唑衍生物已被用作酸性介质中钢的缓蚀剂。这些缓蚀剂在防止腐蚀方面很有效,其效率随着浓度的增加而提高。在钢腐蚀是一个问题的工业过程中,这一应用具有重要意义 (扎罗克等人,2012).
抗炎和镇痛剂一些双吡唑化合物已因其抗炎和镇痛活性而被研究。与传统药物相比,这些化合物在减少炎症和疼痛方面显示出有希望的结果,并且副作用的风险较低 (法乌尔等人,2016).
光氧化还原催化剂与双吡唑酮密切相关的双吡嗪配体用于光氧化还原催化剂中,以增加催化剂的激发态氧化电位。已经开发出这些配体的有效合成方法,增强了它们在各种化学反应中的效用 (格拉夫和穆勒,2015).
糖尿病治疗潜力一种新型双吡唑化合物 TMNB 已显示出作为治疗 2 型糖尿病的治疗剂的潜力。该化合物已有效降低糖尿病大鼠模型中的血清葡萄糖水平,并改善胰岛素抵抗、氧化应激和炎症 (阿尔库达等人,2023).
作用机制
Target of Action
Bipyrazone primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants . HPPD plays a crucial role in the tyrosine catabolism pathway, which is essential for the synthesis of plastoquinones and tocopherols, compounds that are vital for the photosynthetic apparatus and for preventing cellular damage .
Mode of Action
As an HPPD inhibitor, Bipyrazone binds to the HPPD enzyme, preventing it from catalyzing the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA) . This inhibition disrupts the tyrosine catabolism pathway, leading to a deficiency in the production of plastoquinones and tocopherols .
Biochemical Pathways
The disruption of the tyrosine catabolism pathway by Bipyrazone leads to a cascade of downstream effects. The most significant is the depletion of plastoquinones, which are essential components of the photosystem II complex in the chloroplasts. This depletion impairs the photosynthetic electron transport chain, leading to the cessation of photosynthesis . The lack of tocopherols, on the other hand, leaves the plant cells vulnerable to oxidative damage .
Result of Action
The molecular effect of Bipyrazone’s action is the disruption of the tyrosine catabolism pathway, leading to the cessation of photosynthesis and increased susceptibility to oxidative damage . On a cellular level, this results in the death of the plant cells, effectively controlling the growth of broadleaf weeds .
生化分析
Biochemical Properties
Bipyrazone plays a crucial role in biochemical reactions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase. This enzyme is involved in the catabolism of tyrosine, leading to the production of plastoquinones and tocopherols, which are essential for photosynthesis and protection against oxidative stress. By inhibiting this enzyme, Bipyrazone disrupts the production of these vital compounds, leading to the accumulation of toxic intermediates and ultimately causing plant death. Bipyrazone interacts with various biomolecules, including proteins and enzymes, by binding to the active site of 4-hydroxyphenylpyruvate dioxygenase, thereby preventing its normal function .
Cellular Effects
Bipyrazone has significant effects on various types of cells and cellular processes. In plants, it disrupts cell function by inhibiting the production of essential compounds required for photosynthesis and protection against oxidative stress. This leads to the accumulation of toxic intermediates, causing cellular damage and ultimately plant death. Bipyrazone influences cell signaling pathways by interfering with the normal function of 4-hydroxyphenylpyruvate dioxygenase, leading to altered gene expression and metabolic imbalances .
Molecular Mechanism
The molecular mechanism of Bipyrazone involves its binding to the active site of 4-hydroxyphenylpyruvate dioxygenase, thereby inhibiting its activity. This enzyme is responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for plastoquinones and tocopherols. By inhibiting this enzyme, Bipyrazone disrupts the production of these essential compounds, leading to the accumulation of toxic intermediates and causing cellular damage. Additionally, Bipyrazone may affect other metabolic pathways and gene expression by altering the levels of key intermediates and signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bipyrazone have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur under certain environmental factors such as light and temperature. Long-term exposure to Bipyrazone has been shown to cause persistent effects on cellular function, including sustained inhibition of 4-hydroxyphenylpyruvate dioxygenase and accumulation of toxic intermediates. These long-term effects can lead to chronic cellular damage and impaired growth in plants .
Dosage Effects in Animal Models
The effects of Bipyrazone vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. In animal studies, high doses of Bipyrazone have been associated with adverse effects such as liver and kidney damage, as well as disruptions in metabolic processes. These toxic effects are likely due to the compound’s ability to inhibit key enzymes and disrupt normal cellular function .
Metabolic Pathways
Bipyrazone is involved in several metabolic pathways, primarily through its inhibition of 4-hydroxyphenylpyruvate dioxygenase. This enzyme is a key player in the catabolism of tyrosine, leading to the production of plastoquinones and tocopherols. By inhibiting this enzyme, Bipyrazone disrupts these metabolic pathways, leading to the accumulation of toxic intermediates and altered metabolic flux. Additionally, Bipyrazone may interact with other enzymes and cofactors involved in related metabolic processes .
Transport and Distribution
Within cells and tissues, Bipyrazone is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, Bipyrazone can accumulate in specific compartments, such as the chloroplasts, where it exerts its inhibitory effects on 4-hydroxyphenylpyruvate dioxygenase. The distribution of Bipyrazone within the plant can influence its overall effectiveness and toxicity .
Subcellular Localization
Bipyrazone’s subcellular localization is primarily within the chloroplasts, where it targets the enzyme 4-hydroxyphenylpyruvate dioxygenase. This localization is crucial for its inhibitory effects, as the enzyme is involved in the production of plastoquinones and tocopherols within the chloroplasts. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target enzyme to exert its effects. Additionally, Bipyrazone may undergo post-translational modifications that affect its targeting and localization within the cell .
属性
IUPAC Name |
[2,5-dimethyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]pyrazol-3-yl] 1,3-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O5S/c1-10-14(9-26(3)24-10)19(29)32-18-16(11(2)25-27(18)4)17(28)13-7-6-12(20(21,22)23)8-15(13)33(5,30)31/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALGZGDVRILFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)OC2=C(C(=NN2C)C)C(=O)C3=C(C=C(C=C3)C(F)(F)F)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201337385 | |
| Record name | Bipyrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1622908-18-2 | |
| Record name | Bipyrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622908182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bipyrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-4-(2-(methylsulfonyl)-4-(trifluoromethyl) benzoyl)-1H-pyrazol-5-yl 1,3-dimethyl-1H-pyrazole- 4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIPYRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD5JT8D2WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



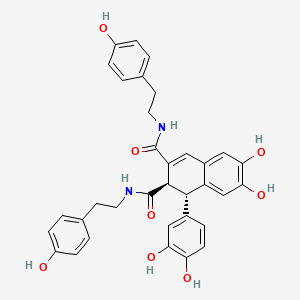
![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)

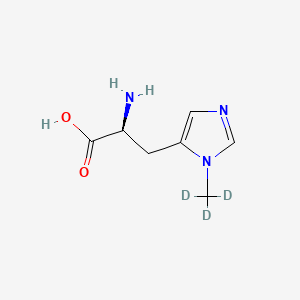


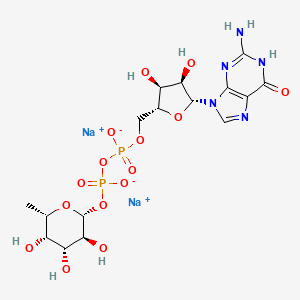

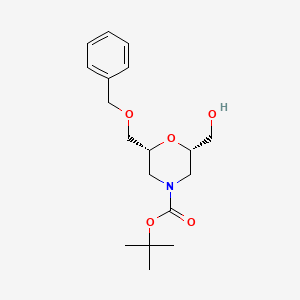

![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)
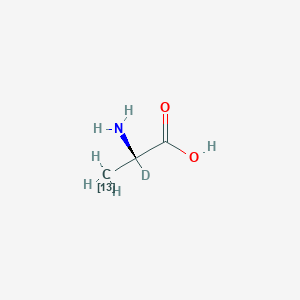

![7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B6595014.png)